molecular formula C8H10BrN B127576 (S)-1-(2-Bromophenyl)ethanamine CAS No. 140632-12-8

(S)-1-(2-Bromophenyl)ethanamine

Cat. No.: B127576
CAS No.: 140632-12-8
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-LURJTMIESA-N
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Description

(S)-1-(2-Bromophenyl)ethanamine is an organic compound with the molecular formula C8H10BrN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromophenyl)ethanamine typically involves the bromination of 1-phenylethanamine. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of automated systems can help in maintaining the enantiomeric purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into the corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Amines

    Substitution: Various substituted phenylethanamines

Scientific Research Applications

(S)-1-(2-Bromophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromobenzyl)ethanamine
  • Acetamide, N-(2-bromophenyl)-
  • 2-Bromo-N-acetylaniline

Uniqueness

(S)-1-(2-Bromophenyl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. Its specific three-dimensional arrangement allows for selective interactions with chiral environments in biological systems, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1S)-1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368893
Record name (S)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140632-12-8
Record name (S)-1-(2-Bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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